molecular formula C11H11ClFNO3S B1444961 3-Fluoro-4-(pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride CAS No. 1284141-37-2

3-Fluoro-4-(pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride

Cat. No. B1444961
CAS RN: 1284141-37-2
M. Wt: 291.73 g/mol
InChI Key: BZALSABOOSSXPU-UHFFFAOYSA-N
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Description

“3-Fluoro-4-(pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride” is a chemical compound with the CAS number 1284141-37-2 . It has a molecular weight of 291.73 .


Molecular Structure Analysis

The molecule consists of a benzene ring substituted with a fluoro group at the 3rd position and a sulfonyl chloride group at the 1st position. The 4th position of the benzene ring is substituted with a carbonyl group linked to a pyrrolidine ring .

Scientific Research Applications

Drug Discovery and Development

The pyrrolidine ring, a core component of 3-Fluoro-4-(pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride, is widely utilized in medicinal chemistry due to its versatility and the ability to enhance the pharmacokinetic properties of drug molecules . The compound’s structure allows for efficient exploration of pharmacophore space and contributes significantly to the stereochemistry of potential drug candidates. This can lead to the discovery of novel biologically active compounds with selective target affinity.

Enhancing Pharmacophore Models

The unique structure of this compound, particularly the pyrrolidine ring, enables researchers to create more accurate pharmacophore models . These models are essential for understanding the molecular interactions within biological systems and can be used to predict the binding affinity and activity of new drug molecules.

Stereochemical Studies

Due to the stereogenicity of the pyrrolidine ring’s carbons, 3-Fluoro-4-(pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride can be used to study the impact of stereochemistry on biological activity . Different stereoisomers of compounds containing this structure can exhibit varied biological profiles, which is crucial for the development of enantioselective drugs.

Synthetic Chemistry Research

This compound serves as a valuable intermediate in synthetic chemistry, particularly in the construction of complex molecules . It can be used to introduce sulfonyl chloride groups into other compounds, which is a key step in various synthetic pathways.

Future Directions

The future directions for the use of this compound would depend on its specific applications. Pyrrolidine derivatives are widely used in medicinal chemistry to obtain compounds for the treatment of human diseases . Therefore, it’s possible that “3-Fluoro-4-(pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride” could find applications in drug discovery and development.

properties

IUPAC Name

3-fluoro-4-(pyrrolidine-1-carbonyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClFNO3S/c12-18(16,17)8-3-4-9(10(13)7-8)11(15)14-5-1-2-6-14/h3-4,7H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZALSABOOSSXPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=C(C=C(C=C2)S(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClFNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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